N-[(1E,2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]-2-(pyridin-4-yl)-1,3-benzoxazol-5-amine
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Overview
Description
N-[(E,2E)-3-(4-NITROPHENYL)-2-PROPENYLIDENE]-N-[2-(4-PYRIDYL)-1,3-BENZOXAZOL-5-YL]AMINE: is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a propenylidene linkage, and a benzoxazolylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(E,2E)-3-(4-NITROPHENYL)-2-PROPENYLIDENE]-N-[2-(4-PYRIDYL)-1,3-BENZOXAZOL-5-YL]AMINE typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole ring, followed by the introduction of the pyridyl group. The final steps involve the formation of the propenylidene linkage and the attachment of the nitrophenyl group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: N-[(E,2E)-3-(4-NITROPHENYL)-2-PROPENYLIDENE]-N-[2-(4-PYRIDYL)-1,3-BENZOXAZOL-5-YL]AMINE undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the nitro group to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents such as hydrogen gas or metal hydrides, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, pressure, and solvent choice playing crucial roles .
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted or hydroxylated versions, depending on the specific reaction conditions .
Scientific Research Applications
N-[(E,2E)-3-(4-NITROPHENYL)-2-PROPENYLIDENE]-N-[2-(4-PYRIDYL)-1,3-BENZOXAZOL-5-YL]AMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with unique properties, such as advanced polymers and nanomaterials .
Mechanism of Action
The mechanism by which N-[(E,2E)-3-(4-NITROPHENYL)-2-PROPENYLIDENE]-N-[2-(4-PYRIDYL)-1,3-BENZOXAZOL-5-YL]AMINE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as changes in gene expression or metabolic processes .
Comparison with Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
4-(Dimethylamino)pyridine: A versatile nucleophilic catalyst used in various organic transformations.
Uniqueness: N-[(E,2E)-3-(4-NITROPHENYL)-2-PROPENYLIDENE]-N-[2-(4-PYRIDYL)-1,3-BENZOXAZOL-5-YL]AMINE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C21H14N4O3 |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
(E)-3-(4-nitrophenyl)-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)prop-2-en-1-imine |
InChI |
InChI=1S/C21H14N4O3/c26-25(27)18-6-3-15(4-7-18)2-1-11-23-17-5-8-20-19(14-17)24-21(28-20)16-9-12-22-13-10-16/h1-14H/b2-1+,23-11? |
InChI Key |
SHCBMDRLQCEMRS-UCZUOPCVSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C=NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C=CC=NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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